3-Cyclopropoxy-5-fluoropicolinonitrile
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Overview
Description
3-Cyclopropoxy-5-fluoropicolinonitrile is an organic compound with the molecular formula C9H7FN2O It is a derivative of picolinonitrile, featuring a cyclopropoxy group at the third position and a fluorine atom at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-fluoropicolinonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable picolinonitrile derivative.
Fluorination: The fluorine atom is introduced at the fifth position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-fluoropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the nitrile group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products may include alkylated or arylated derivatives.
Oxidation Products: Oxidized forms such as carboxylic acids or ketones.
Reduction Products: Reduced forms such as primary or secondary amines.
Scientific Research Applications
3-Cyclopropoxy-5-fluoropicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-fluoropicolinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-5-fluoropicolinonitrile: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
5-Fluoropicolinonitrile: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxy-2-fluoropicolinonitrile: Fluorine atom at the second position instead of the fifth.
Uniqueness
3-Cyclopropoxy-5-fluoropicolinonitrile is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H7FN2O |
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Molecular Weight |
178.16 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7FN2O/c10-6-3-9(13-7-1-2-7)8(4-11)12-5-6/h3,5,7H,1-2H2 |
InChI Key |
LVRIOTGSNXTQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)F)C#N |
Origin of Product |
United States |
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